molecular formula C19H16ClNO2 B2769013 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 862661-17-4

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2769013
CAS No.: 862661-17-4
M. Wt: 325.79
InChI Key: LIBUPUMSZIBUPT-UHFFFAOYSA-N
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Description

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H16ClNO2 and its molecular weight is 325.79. The purity is usually 95%.
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Scientific Research Applications

Helical Quinoline-derived Oligoamide Foldamers

Research has demonstrated the design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers. These compounds, including derivatives of quinolinecarboxylic acid, exhibit remarkable stability and adopt bent and helical conformations stabilized by intramolecular hydrogen bonds. Such foldamers have potential applications in developing novel biomimetic materials and in molecular recognition processes (Jiang et al., 2003).

Novel Anticancer Agents

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and studied for their cytotoxic activities, demonstrating significant potential as anticancer agents. These compounds have shown potent effects against various carcinoma cell lines, offering a promising lead for the design of novel topoisomerase inhibitors with anticancer properties (Bhatt et al., 2015).

Fluorescent Probes and Photophysical Studies

The synthesis and photophysical properties of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) processes have been explored. These compounds, related to quinoline-4-carboxylic acid derivatives, exhibit dual emissions and large Stokes shifts, useful in developing sensitive fluorescent probes for bioimaging and analytical applications (Padalkar & Sekar, 2014).

Antimicrobial Activity

2-Phenyl-7-substitutedquinoline-4-carboxylic acid derivatives synthesized through microwave-irradiated methods have displayed broad-spectrum antimicrobial activity. These findings highlight the potential of quinoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bhatt & Agrawal, 2010).

Synthesis of Blue Green Fluorescent Probes

The development of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives as blue-green fluorescent probes underscores the utility of quinoline carboxylic acids in creating novel materials for optical and electronic applications. These compounds exhibit fluorescence in solution, making them suitable for use as probes in various analytical and diagnostic tools (Bodke et al., 2013).

Properties

IUPAC Name

7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-10-4-6-13(7-5-10)17-12(3)16(19(22)23)14-8-9-15(20)11(2)18(14)21-17/h4-9H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBUPUMSZIBUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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